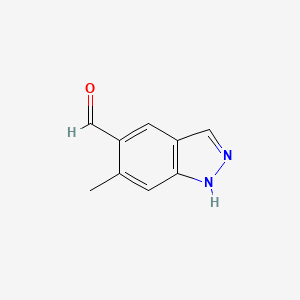![molecular formula C12H15N5O4S B2402000 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide CAS No. 2034353-38-1](/img/structure/B2402000.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is a synthetic compound belonging to the class of triazolo[4,3-b]pyridazine derivatives.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, have been suggested to have potential applications in various fields .
Mode of Action
It is known that triazolothiadiazine derivatives can have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Biochemical Pathways
Compounds with similar structures have been shown to interact with various biochemical pathways, leading to a wide range of pharmacological effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds .
Result of Action
Compounds with similar structures have been shown to have a wide range of pharmacological activities .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Biochemische Analyse
Biochemical Properties
It is known that triazole compounds, which are part of the structure of this compound, are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Cellular Effects
Related compounds have shown to exhibit high potency in vitro and in vivo, affecting c-Myc downregulation and tumor growth inhibition in xenograft studies .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Related compounds have shown excellent thermal stability .
Dosage Effects in Animal Models
Related compounds have shown high potency in vivo, affecting tumor growth inhibition in xenograft studies .
Metabolic Pathways
Triazole compounds are known to interact with a variety of enzymes and receptors, suggesting potential involvement in various metabolic pathways .
Transport and Distribution
Related compounds have shown to be readily capable of binding in the biological system with a variety of enzymes and receptors .
Subcellular Localization
Related compounds have been found to stabilize the FtsZ protofilaments by cross-linking them and serve as a cytoplasmic membrane anchor for the Z ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves multiple steps. One common route includes the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . The reaction conditions often require specific temperatures and solvents to ensure the proper formation of the triazolo[4,3-b]pyridazine ring system.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure specificity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups that can enhance biological activity .
Wissenschaftliche Forschungsanwendungen
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)tetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its dual inhibitory activity against c-Met and Pim-1 enzymes, which are both implicated in cancer progression. This dual inhibition makes it a promising candidate for targeted cancer therapies, potentially offering greater efficacy and reduced side effects compared to compounds that target only one enzyme .
Eigenschaften
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O4S/c1-21-11-3-2-9-14-15-10(17(9)16-11)6-13-12(18)8-4-5-22(19,20)7-8/h2-3,8H,4-7H2,1H3,(H,13,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSLAXDBIHLGCDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)C3CCS(=O)(=O)C3)C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
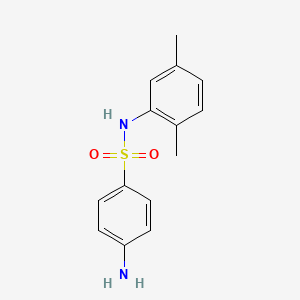
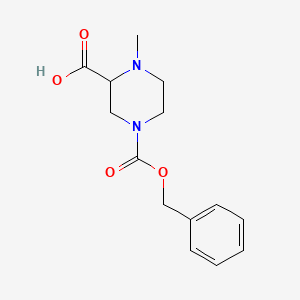
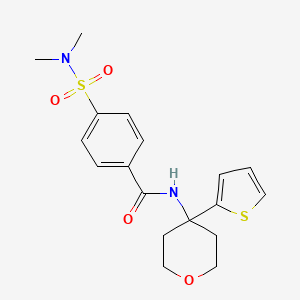
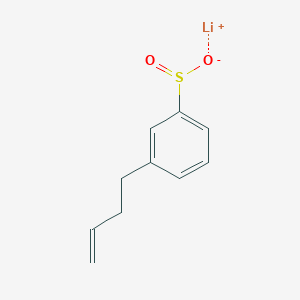
![METHYL 5'-(PYRIDINE-3-AMIDO)-[2,3'-BITHIOPHENE]-4'-CARBOXYLATE](/img/structure/B2401922.png)
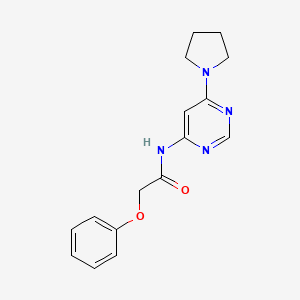
![1,2-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2401927.png)
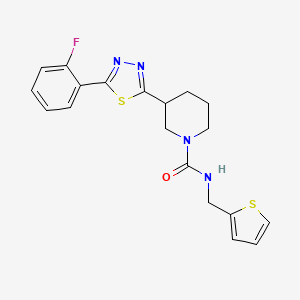
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2401931.png)
![[2-[N-(cyanomethyl)anilino]-2-oxoethyl] 9-oxobicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B2401932.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[(2-fluorophenyl)methyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2401933.png)
![4-butoxy-N-{[4-(4-fluorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2401936.png)
![2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2401939.png)
